(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine
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Overview
Description
(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine is an organic compound that features a piperidine ring, a nitro group, and a methoxy group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Methylidene Bridge: The final step involves the formation of the methylidene bridge, which can be achieved through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- **(Z)-methoxy({[5-nitro-2-(morpholin-1-yl)phenyl]methylidene})amine
- **(Z)-methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine
- **(Z)-methoxy({[5-nitro-2-(azepan-1-yl)phenyl]methylidene})amine
Uniqueness
Functional Groups: The combination of a piperidine ring, nitro group, and methoxy group is unique and contributes to its distinct chemical and biological properties.
Reactivity: The presence of these functional groups allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Biological Activity: Its unique structure imparts specific biological activities that are not observed in similar compounds.
This detailed article provides a comprehensive overview of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-N-methoxy-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNPBDYCQHWJDD-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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